(4-Formyl-3,5-dimethylphenyl)boronic acid
Description
(4-Formyl-3,5-dimethylphenyl)boronic acid is a useful research compound. Its molecular formula is C9H11BO3 and its molecular weight is 177.994. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-Formyl-3,5-dimethylphenylboronic Acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound participates in the Suzuki-Miyaura coupling reaction through two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . In the transmetalation step, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the Suzuki-Miyaura coupling reaction, which is a part of broader biochemical pathways involved in carbon-carbon bond formation . This reaction allows for the synthesis of a wide range of organic compounds, contributing to various biochemical pathways .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting it may have favorable pharmacokinetic properties.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide variety of organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which the compound participates, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound can perform effectively under a wide range of environmental conditions.
Biological Activity
(4-Formyl-3,5-dimethylphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including its anticancer, antimicrobial, and antioxidant activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the following structural formula:
This compound features a boronic acid functional group attached to a phenyl ring with formyl and dimethyl substituents, which may influence its reactivity and biological interactions.
1. Anticancer Activity
Research indicates that boronic acids can exhibit significant cytotoxic effects against various cancer cell lines. A study focused on similar boronic compounds demonstrated that they could reduce the viability of prostate cancer cells while sparing healthy cells. For instance, compounds analogous to this compound were tested at concentrations of 0.5 µM to 5 µM, resulting in a decrease in cell viability to approximately 33% for cancer cells compared to 71% for healthy cells .
The mechanism of action is believed to involve the inhibition of key metabolic pathways associated with cancer cell proliferation. Specifically, these compounds may interfere with the synthesis of β-amyloid precursor protein, thereby impacting cancer-related signaling pathways.
2. Antimicrobial Activity
This compound and its derivatives have shown promising antimicrobial properties. In studies evaluating various boronic compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, inhibition zones ranging from 7 mm to 13 mm were observed . The effectiveness of these compounds against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) highlights their potential as therapeutic agents in combating antibiotic resistance.
3. Antioxidant Activity
Antioxidant properties are critical for mitigating oxidative stress in biological systems. Research on related boronic compounds revealed significant antioxidant activity measured through assays such as DPPH and ABTS. For example, certain derivatives demonstrated IC50 values comparable to established antioxidants like α-Tocopherol . This activity suggests that this compound could be beneficial in formulations aimed at reducing oxidative damage.
Case Study 1: Prostate Cancer Treatment
In a controlled laboratory setting, this compound was synthesized and tested against prostate cancer cell lines (PC-3). The study showed a dose-dependent decrease in cell viability, with significant cytotoxicity observed at higher concentrations (5 µM), leading to a reduction in viable cancer cells by over 66% .
Case Study 2: Antibacterial Efficacy
Another study evaluated the antibacterial efficacy of various boronic acids against common pathogens. The results indicated that this compound exhibited notable inhibition against E. coli, with effective concentrations starting at 6.50 mg/mL . This reinforces the compound's potential application in developing new antibacterial agents.
Properties
IUPAC Name |
(4-formyl-3,5-dimethylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-5,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOKNSHYDFAZAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)C=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681619 | |
Record name | (4-Formyl-3,5-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-71-6 | |
Record name | B-(4-Formyl-3,5-dimethylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Formyl-3,5-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Formyl-3,5-dimethylphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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